5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18093473
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | WCSSFRVATILTLN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid, reflects its structural complexity. The pyrazole core is substituted at three critical positions:
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Position 1: A methyl group () enhances steric stability.
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Position 4: A carboxylic acid group (-\text{COOH) enables hydrogen bonding and salt formation.
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Position 5: A 2-methoxyphenyl group () introduces aromaticity and potential π-π interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 1152511-14-2 (isomer) |
| SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
| InChI Key | WCSSFRVATILTLN-UHFFFAOYSA-N |
The canonical SMILES string and InChI key confirm its unique stereoelectronic configuration, critical for interactions with biological targets.
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves Knorr-type cyclization, a [3+2] reaction between 2-methoxyaniline derivatives and diketones . A representative pathway includes:
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Formation of the Pyrazole Core: Reaction of 2-methoxybenzaldehyde with hydrazine derivatives under acidic conditions yields the pyrazole scaffold.
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Carboxylation: Introduction of the carboxylic acid group via carboxylation reagents (e.g., CO₂ under high pressure) at position 4.
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Methylation: Quaternization of the pyrazole nitrogen at position 1 using methyl iodide or dimethyl sulfate .
Derivative Synthesis
The carboxylic acid moiety permits further functionalization:
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Esterification: Reaction with alcohols produces esters (e.g., methyl or ethyl esters), altering lipophilicity for pharmacokinetic optimization.
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Amidation: Coupling with amines via HBTU-mediated reactions generates amide derivatives, explored for receptor-binding studies .
Pharmacological and Biological Activities
Anticancer Properties
The 2-methoxyphenyl group may enhance topoisomerase inhibition, a target in cancer therapy. In vitro studies on similar compounds show apoptosis induction in HeLa and MCF-7 cell lines.
Neurotensin Receptor Interactions
Pyrazole-based compounds demonstrate affinity for neurotensin receptors (NTS1/NTS2), implicated in pain modulation and neurodegenerative diseases. The carboxylic acid group in 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid may facilitate partial agonism at NTS2, as observed in analogs like SR48692 .
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. The methyl group at position 1 appears as a singlet (~3.5 ppm), while the methoxy protons resonate at ~3.8 ppm.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 233.1 [M+H], consistent with the molecular weight.
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